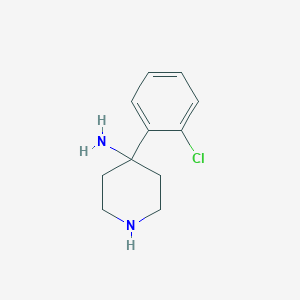
4-(2-Chlorophenyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.70. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Research and Development
4-(2-Chlorophenyl)piperidin-4-amine is primarily utilized in pharmaceutical research due to its structural characteristics that allow it to act on various biological targets. Its applications include:
- Cancer Research: The compound has been investigated for its potential as a selective inhibitor of NEDD8 Activating Enzyme, which plays a role in cancer cell proliferation and survival. Studies have shown that it can modulate signaling pathways associated with tumor growth, making it a candidate for anticancer drug development.
- Neuropharmacology: Given its structural similarity to other piperidine derivatives, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its influence on receptor activity could lead to novel therapeutic strategies for conditions such as depression or anxiety.
Biochemical Studies
Research has indicated that this compound can affect various biological pathways by interacting with specific enzymes or receptors. For instance:
- Inhibition of Protein Kinase B (PKB): Analogues of this compound have shown effectiveness as ATP-competitive inhibitors of PKB, which is crucial for regulating cell growth and survival. These studies highlight its potential role in developing targeted therapies for cancers where PKB is overactive.
Drug Design
The compound serves as an essential building block in drug design due to its ability to form derivatives that can enhance pharmacological activity:
| Compound Derivative | Activity | Notes |
|---|---|---|
| NEDD8 Inhibitors | Anticancer | Modulates tumor growth pathways |
| Neurotransmitter Modulators | CNS effects | Potential treatment for neurological disorders |
Case Study: Inhibition of NEDD8 Activating Enzyme
A study explored the effects of this compound on NEDD8 Activating Enzyme, demonstrating significant inhibition of enzyme activity in vitro. This inhibition correlated with reduced cell viability in cancer cell lines, suggesting its utility as a lead compound for further drug development.
Case Study: PKB Inhibition
Another investigation focused on the optimization of piperidine derivatives for PKB inhibition. The results indicated that compounds structurally related to this compound exhibited up to 150-fold selectivity for PKB over other kinases, showcasing their potential as targeted cancer therapeutics.
Propiedades
Número CAS |
925218-17-3 |
|---|---|
Fórmula molecular |
C11H15ClN2 |
Peso molecular |
210.70 |
Nombre IUPAC |
4-(2-chlorophenyl)piperidin-4-amine |
InChI |
InChI=1S/C11H15ClN2/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4,14H,5-8,13H2 |
Clave InChI |
CLJKDNJPPDVEOJ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)N |
SMILES canónico |
C1CNCCC1(C2=CC=CC=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















